molecular formula C15H13ClN6O3S2 B2590945 2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide CAS No. 874467-38-6

2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2590945
M. Wt: 424.88
InChI Key: YOZSXRXFYFOAKN-UHFFFAOYSA-N
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Description

2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide, also known as CPTH-SA, is a chemical compound that has been widely studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity : A study described the synthesis of sulfonamide derivatives, including structures similar to the specified compound, demonstrating in vitro anticancer activity against breast and colon cancer cell lines. The research highlighted the potential of these compounds in the development of anticancer drugs, with one derivative showing significant potency against breast cancer cell lines (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).

  • Antimicrobial and Antitumor Activity : Novel thiazolidinone and acetidinone derivatives synthesized from sulfonamide precursors, including similar compounds, have been screened for their antimicrobial activity, showing promising results against different micro-organisms. This research indicates the potential of these compounds in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).

  • Characterization and Synthesis : Various studies have focused on the synthesis and characterization of sulfonamide derivatives, aiming to explore their biological activities. This includes the investigation of their crystal structures, providing insights into their potential interactions with biological targets (Boechat et al., 2011).

Molecular Interactions and Structural Analysis

  • Molecular Docking Studies : Tetrazole derivatives related to the chemical have been analyzed through molecular docking studies to understand their interactions with the cyclooxygenase-2 enzyme. These studies aim to assess the potential of these compounds as COX-2 inhibitors, which could have implications for developing anti-inflammatory drugs (Al-Hourani et al., 2015).

  • Crystal Structure Analysis : The crystal structures of related compounds have been determined to understand their molecular configuration better and how this influences their biological activity. This type of analysis is crucial for drug design, as it helps identify the molecular features that contribute to the efficacy and specificity of potential therapeutic agents (Saravanan et al., 2016).

properties

IUPAC Name

2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O3S2/c16-10-2-1-3-12(8-10)22-15(19-20-21-22)26-9-14(23)18-11-4-6-13(7-5-11)27(17,24)25/h1-8H,9H2,(H,18,23)(H2,17,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZSXRXFYFOAKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)thio)-N-(4-sulfamoylphenyl)acetamide

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